- Synthesis and pharmacological activity of analogs of the endogenous neuropeptide cycloprolylglycine, Pharmaceutical Chemistry Journal, 2012, 46(2), 96-102
Cas no 96193-26-9 ((8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione)
96193-26-9 structure
Product Name:(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Número CAS:96193-26-9
MF:C7H10N2O2
Megavatios:154.166501522064
MDL:MFCD14636653
CID:800127
PubChem ID:854022
Update Time:2024-10-25
(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Propiedades químicas y físicas
Nombre e identificación
-
- (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- (8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- (8AR)-HEXAHYDROPYRROLO[1,2-A]PYRAZINE-1,4-DIONE
- Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-, (8aR)-
- Cyclo-D-prolylglycine
- (8aR)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (ACI)
- Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, (R)- (ZCI)
- D
- CHEMBL3792710
- AS-68534
- EN300-7413944
- SCHEMBL4243772
- Z1255467122
- MFCD14636653
- 96193-26-9
- OWOHLURDBZHNGG-RXMQYKEDSA-N
- CS-0046916
- (8aR)perhydropyrrolo[1,2-alpha]pyrazine-1,4-dione
- AKOS022171461
- Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, (R)-
- P11747
- (8aR)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione
- (8aR)-octahydropyrrolo[1,2-a]piperazine-1,4-dione
-
- MDL: MFCD14636653
- Renchi: 1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11)/t5-/m1/s1
- Clave inchi: OWOHLURDBZHNGG-RXMQYKEDSA-N
- Sonrisas: O=C1NCC(=O)N2CCC[C@H]12
Atributos calculados
- Calidad precisa: 154.074227566g/mol
- Masa isotópica única: 154.074227566g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 0
- Complejidad: 215
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -0.6
- Superficie del Polo topológico: 49.4Ų
Propiedades experimentales
- Denso: 1.32
- Punto de fusión: 205-208 ºC
(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM168833-5g |
(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
96193-26-9 | 95% | 5g |
$617 | 2021-08-05 | |
| Alichem | A099001149-5g |
(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
96193-26-9 | 95% | 5g |
$719.40 | 2023-08-31 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00416-25g |
(8aR)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
96193-26-9 | 95% | 25g |
$1180 | 2023-09-07 | |
| abcr | AB510846-1 g |
(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione; . |
96193-26-9 | 1g |
€351.40 | 2023-06-14 | ||
| abcr | AB510846-5 g |
(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
96193-26-9 | 5g |
€1,002.10 | 2023-03-07 | ||
| Chemenu | CM168833-1g |
(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
96193-26-9 | 95% | 1g |
$310 | 2024-07-18 | |
| eNovation Chemicals LLC | D767898-10g |
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, (R)- |
96193-26-9 | 95% | 10g |
$1115 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1103832-5g |
(R)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
96193-26-9 | 95% | 5g |
$750 | 2024-07-24 | |
| eNovation Chemicals LLC | D767898-250mg |
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, (R)- |
96193-26-9 | 95% | 250mg |
$155 | 2024-06-06 | |
| eNovation Chemicals LLC | D767898-1g |
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, (R)- |
96193-26-9 | 95% | 1g |
$230 | 2024-06-06 |
(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Formic acid ; 2 h, rt
1.2 Solvents: (±)-2-Butanol , Toluene ; 2.5 h, reflux
1.2 Solvents: (±)-2-Butanol , Toluene ; 2.5 h, reflux
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Ammonia
Referencia
- Azacyclohexanes. XXVII. Synthesis and antiangina activity of nonachlazine stereoisomers, Khimiko-Farmatsevticheskii Zhurnal, 1984, 18(12), 1445-8
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Chlorobenzene ; rt → 0 °C
1.2 Reagents: Chlorodiphenylphosphine ; 0 °C; 0 °C → rt; 15 min, rt
1.3 Solvents: Chlorobenzene ; rt; 1 h, rt; rt → 130 °C; 14 h, 130 °C
1.2 Reagents: Chlorodiphenylphosphine ; 0 °C; 0 °C → rt; 15 min, rt
1.3 Solvents: Chlorobenzene ; rt; 1 h, rt; rt → 130 °C; 14 h, 130 °C
Referencia
- Direct Acyl Substitution of Carboxylic Acids: A Chemoselective O- to N-Acyl Migration in the Traceless Staudinger Ligation, Chemistry - A European Journal, 2012, 18(45), 14444-14453
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid ; 2 h, rt
1.2 Reagents: Triethylamine Solvents: Methanol ; 6 h, reflux
1.2 Reagents: Triethylamine Solvents: Methanol ; 6 h, reflux
Referencia
- Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists, Bioorganic & Medicinal Chemistry Letters, 2010, 20(24), 7327-7330
Métodos de producción 5
Condiciones de reacción
Referencia
- Aralkyl diazabicycloalkane derivatives for CNS disorders, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
Referencia
- Synthesis and evaluation of conformationally restricted N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamines at σ receptors. 2. Piperazines, bicyclic amines, bridged bicyclic amines, and miscellaneous compounds, Journal of Medicinal Chemistry, 1993, 36(16), 2311-20
(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Raw materials
- Glycine, N-[1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl]-, methyl ester
- N-[(1,1-Dimethylethoxy)carbonyl]glycyl-D-proline methyl ester
- Ethyl 2-Azidoacetate
- D-Proline
- (R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate
(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Preparation Products
(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Literatura relevante
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
96193-26-9 ((8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione) Productos relacionados
- 22049-65-6(Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-2-methyl-)
- 36357-32-1(Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-methyl-, (3S,8aS)-)
- 3705-27-9((8aS)-octahydropyrrolo[1,2-a]piperazine-1,4-dione)
- 19179-12-5(Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione)
- 19943-28-3(Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-methyl-, (3R-trans)- (8CI,9CI))
- 19943-29-4(Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-methyl-, (3S,8aR)-)
- 111688-85-8(Pyrrolo[1,2-a]pyrazine-1,4-dione,3-(4-aminobutyl)hexahydro-, (3S-trans)- (9CI))
- 36238-64-9(Cyclo(-D-Ala-L-Pro))
- 22315-20-4(3,8-Diazabicyclo[3.2.1]octan-2-one,8-(1-oxopropyl)-)
- 61949-29-9(Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-propyl-)
Proveedores recomendados
Amadis Chemical Company Limited
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
上海嵘奥生物技术有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos
Suzhou Genelee Bio-Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote